![molecular formula C15H17ClN4O3S B2661753 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 921503-40-4](/img/structure/B2661753.png)
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications
Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) examined the comparative metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) and their metabolites in human and rat liver microsomes. The carcinogenic potential and metabolic pathways of these compounds suggest a complex activation pathway leading to DNA-reactive products. Although not directly related to the specific compound , this research highlights the importance of understanding the metabolic transformations of chloroacetamides, which could inform safety and efficacy evaluations of related compounds in agricultural applications (Coleman et al., 2000).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, investigating the effect of hydrogen bonding on self-assembly processes and their antioxidant activity. This study underscores the versatility of acetamide derivatives in forming coordination complexes with potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).
Synthesis and Antibacterial Activity
Research on the synthesis and antibacterial activity of various acetamide derivatives, including those with imidazole rings, highlights their potential as antibacterial agents. Ramalingam et al. (2019) synthesized derivatives with significant activity against bacteria, demonstrating the applicability of such compounds in developing new antibiotics (Ramalingam et al., 2019).
pKa Determination and Drug Precursors
Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivatives, providing essential data for their development as drug precursors. Understanding the pKa values is crucial for predicting the behavior of these compounds in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-9-2-3-10(4-12(9)16)19-14(23)8-24-15-18-5-11(7-21)20(15)6-13(17)22/h2-5,21H,6-8H2,1H3,(H2,17,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAKUTWIFYIPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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